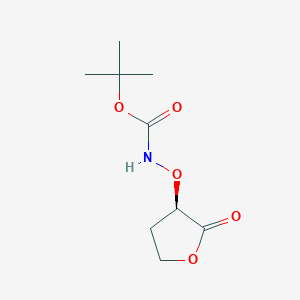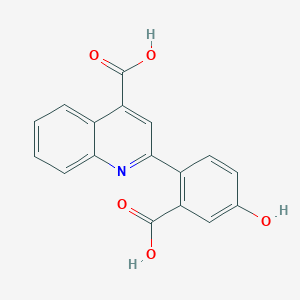
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C17H11NO5 and a molecular weight of 309.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . For instance, a few drops of concentrated sulfuric acid can be added to a solution of the precursor compound in methanol, followed by heating under reflux for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as human tissue-nonspecific alkaline phosphatase, by binding to their active sites . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: Similar in structure but with different functional groups.
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid: Contains chlorine substituents, altering its chemical properties.
2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid: Features an ethoxy group, impacting its reactivity and applications.
Uniqueness
2-(2-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H11NO5 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
2-(2-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-9-5-6-11(12(7-9)16(20)21)15-8-13(17(22)23)10-3-1-2-4-14(10)18-15/h1-8,19H,(H,20,21)(H,22,23) |
InChI Key |
LJYNLRGZOIPYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


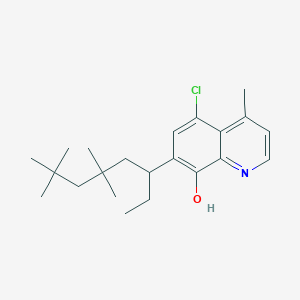
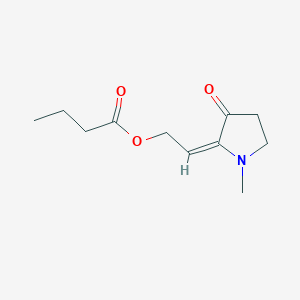
![1-(7-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877510.png)
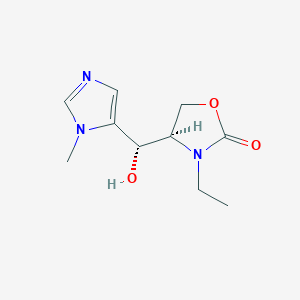
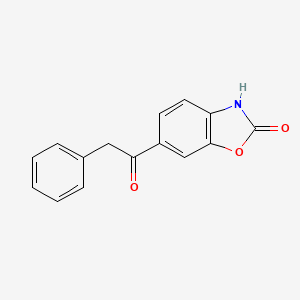
![3,6-Dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine](/img/structure/B12877531.png)
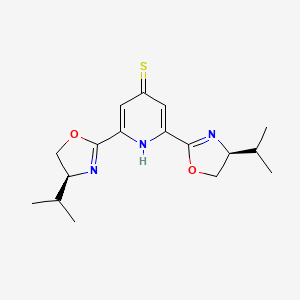





![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
